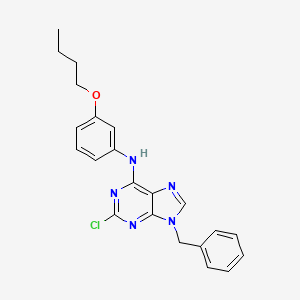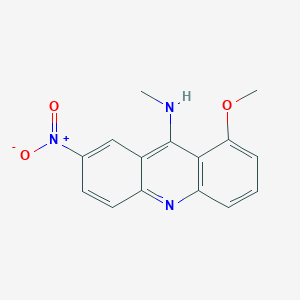
1-Methoxy-N-methyl-7-nitroacridin-9-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-N-methyl-7-nitroacridin-9-amine is a heterocyclic aromatic compound with the molecular formula C15H13N3O3 and a molecular weight of 283.28 g/mol . This compound belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
The synthesis of 1-Methoxy-N-methyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation and methoxylation reactions. The specific synthetic routes and reaction conditions can vary, but a common method includes the following steps:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.
Methylation: The resulting nitroacridine is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Methoxylation: Finally, the compound is methoxylated using sodium methoxide in methanol to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-Methoxy-N-methyl-7-nitroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Methoxy-N-methyl-7-nitroacridin-9-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives and other heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its anticancer properties, this compound is investigated for its potential use in cancer treatment.
作用機序
The mechanism of action of 1-Methoxy-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA, disrupting the replication and transcription processes. This intercalation leads to the inhibition of topoisomerase enzymes, which are essential for DNA replication and cell division. The compound’s nitro group also contributes to its cytotoxic effects by generating reactive oxygen species (ROS) that cause oxidative damage to cellular components .
類似化合物との比較
1-Methoxy-N-methyl-7-nitroacridin-9-amine is unique due to its specific substitution pattern on the acridine ring. Similar compounds include:
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity, acting as a DNA intercalator and topoisomerase inhibitor.
Triazoloacridone (C-1305): A triazoloacridone derivative with anticancer properties, known for its ability to intercalate into DNA and inhibit topoisomerase enzymes.
These compounds share similar mechanisms of action but differ in their specific chemical structures and substitution patterns, which can influence their biological activities and therapeutic potential.
特性
CAS番号 |
61299-56-7 |
|---|---|
分子式 |
C15H13N3O3 |
分子量 |
283.28 g/mol |
IUPAC名 |
1-methoxy-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O3/c1-16-15-10-8-9(18(19)20)6-7-11(10)17-12-4-3-5-13(21-2)14(12)15/h3-8H,1-2H3,(H,16,17) |
InChIキー |
JDWOXJZRIVXADF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C(=CC=C3)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


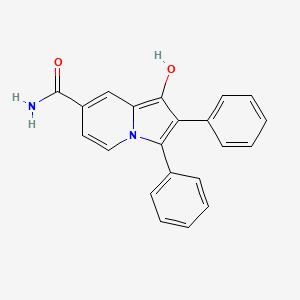
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

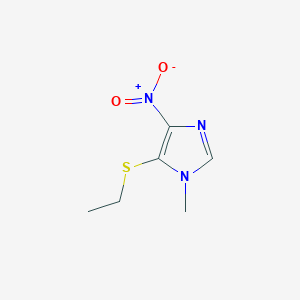
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)
![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
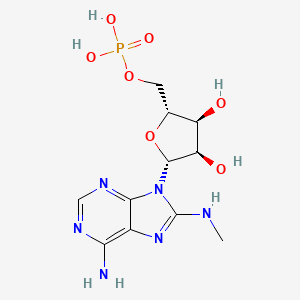
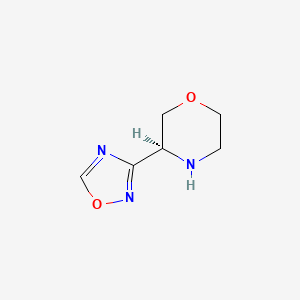
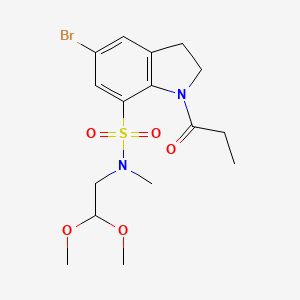
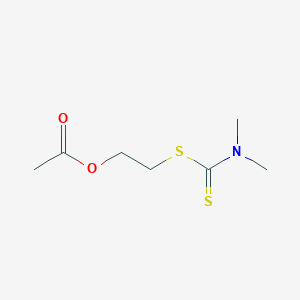
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
